molecular formula C14H26O2 B12605453 (4R)-4-Methyl-1-oxacyclotetradecan-2-one CAS No. 917396-61-3

(4R)-4-Methyl-1-oxacyclotetradecan-2-one

Cat. No.: B12605453
CAS No.: 917396-61-3
M. Wt: 226.35 g/mol
InChI Key: LMLLJXLHJMJRNJ-CYBMUJFWSA-N
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Description

(4R)-4-Methyl-1-oxacyclotetradecan-2-one is a chemical compound with a unique structure that includes a 14-membered lactone ring. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Methyl-1-oxacyclotetradecan-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of a hydroxy acid. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Methyl-1-oxacyclotetradecan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted lactones.

Scientific Research Applications

(4R)-4-Methyl-1-oxacyclotetradecan-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (4R)-4-Methyl-1-oxacyclotetradecan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure suggests it could modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Methyl-1,3,2-dioxathiolane-2,2-dioxide: A compound with a similar ring structure but different functional groups.

    (4R)-4-Methyl-1,3,2-dioxathiolane-2,2-dioxide: Another compound with a similar ring structure but different functional groups.

Uniqueness

(4R)-4-Methyl-1-oxacyclotetradecan-2-one is unique due to its 14-membered lactone ring, which imparts distinct chemical properties

Properties

CAS No.

917396-61-3

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(4R)-4-methyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C14H26O2/c1-13-10-8-6-4-2-3-5-7-9-11-16-14(15)12-13/h13H,2-12H2,1H3/t13-/m1/s1

InChI Key

LMLLJXLHJMJRNJ-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CCCCCCCCCCOC(=O)C1

Canonical SMILES

CC1CCCCCCCCCCOC(=O)C1

Origin of Product

United States

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